REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[C:9]([I:10])=[C:8]([F:11])[CH:7]=[CH:6][C:5]=1[CH2:12]Br.[OH-].[NH4+:16]>C1COCC1>[F:11][C:8]1[C:9]([I:10])=[C:4]2[C:5]([CH2:12][NH:16][C:3]2=[O:2])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
2-bromomethyl-5-fluoro-6-iodo-benzoic acid methyl ester
|
Quantity
|
0.373 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1I)F)CBr)=O
|
Name
|
|
Quantity
|
0.256 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 100° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CONCENTRATION
|
Details
|
After this time, the resulting mixture was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2CNC(C2=C1I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.07 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |